molecular formula C17H15Cl2NO3 B13356655 3-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide

3-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide

Cat. No.: B13356655
M. Wt: 352.2 g/mol
InChI Key: YKDPULDSWZHTSM-SOFGYWHQSA-N
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Description

3-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide typically involves several steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of 3-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and acrylamide groups provide versatility in chemical reactions and potential biological activities.

Properties

Molecular Formula

C17H15Cl2NO3

Molecular Weight

352.2 g/mol

IUPAC Name

(E)-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide

InChI

InChI=1S/C17H15Cl2NO3/c1-22-15-4-2-3-11(6-8-16(20)21)17(15)23-10-12-5-7-13(18)9-14(12)19/h2-9H,10H2,1H3,(H2,20,21)/b8-6+

InChI Key

YKDPULDSWZHTSM-SOFGYWHQSA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)/C=C/C(=O)N

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C=CC(=O)N

Origin of Product

United States

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